molecular formula C15H20N2O3S B7068069 N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide

N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide

Cat. No.: B7068069
M. Wt: 308.4 g/mol
InChI Key: GIPWKGSJGLAYMX-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 7-methylindole moiety linked to a 2-methylsulfonylpropanamide group, making it a molecule of interest for various scientific research applications.

Properties

IUPAC Name

N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-10-5-4-6-13-12(9-17-14(10)13)7-8-16-15(18)11(2)21(3,19)20/h4-6,9,11,17H,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPWKGSJGLAYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCNC(=O)C(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to sulfide derivatives.

    Substitution: Introduction of nitro or halogen groups on the indole ring.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in studies related to cell signaling and receptor binding. Indole derivatives are known to interact with a variety of biological targets, making them useful in the study of biochemical pathways and mechanisms.

Medicine

In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic properties. They have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various receptors, modulating their activity and influencing cellular processes. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide: Lacks the 7-methyl group, which may affect its biological activity and binding affinity.

    N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide: The methyl group is positioned differently, potentially altering its chemical reactivity and biological properties.

    N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-ethylsulfonylpropanamide: The sulfonyl group is modified, which can influence its solubility and interaction with biological targets.

Uniqueness

N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 7-methyl group and the sulfonylpropanamide moiety makes it a valuable compound for research and development in various scientific fields.

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